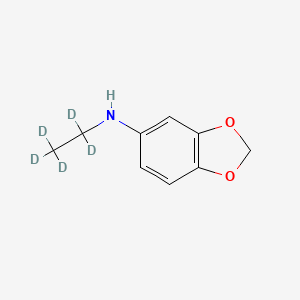

N-Ethyl-3,4-(methylenedioxy)aniline-d5

Description

Properties

IUPAC Name |

N-(1,1,2,2,2-pentadeuterioethyl)-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKGTVXPIULTIP-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Deuterated N-Ethyl-3,4-(methylenedioxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Ethyl-3,4-(methylenedioxy)aniline-d5, a deuterated isotopologue of a key chemical intermediate. This document provides a comprehensive overview of a feasible synthetic route, detailed experimental protocols, and characterization data. The inclusion of deuterium (B1214612) in this molecule is of significant interest for various research applications, including its use as an internal standard in pharmacokinetic and metabolic studies.

Synthetic Strategy: Reductive Amination

The most direct and efficient method for the synthesis of this compound is through the reductive amination of 3,4-(methylenedioxy)aniline (B81397) with a deuterated source of the ethyl group. This approach involves the in-situ formation of a deuterated imine intermediate, which is subsequently reduced to the final secondary amine.

A plausible and commonly employed strategy for this transformation is the reaction of 3,4-(methylenedioxy)aniline with acetaldehyde-d4 (B137916) in the presence of a selective reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). These reducing agents are favored as they are mild and can selectively reduce the iminium ion in the presence of the unreacted aldehyde.

The overall synthetic transformation is depicted in the following workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed, plausible experimental procedure for the synthesis of this compound via reductive amination.

Materials:

-

3,4-(Methylenedioxy)aniline

-

Acetaldehyde-d4 (≥98 atom % D)

-

Sodium cyanoborohydride (NaBH3CN)

-

Anhydrous Methanol

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

To a solution of 3,4-(methylenedioxy)aniline (1.0 eq) in anhydrous methanol, acetaldehyde-d4 (1.2 eq) is added.

-

A catalytic amount of glacial acetic acid (0.1 eq) is added to the mixture to facilitate imine formation. The reaction is stirred at room temperature for 30 minutes.

-

Sodium cyanoborohydride (1.5 eq) is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting aniline (B41778) is consumed (typically 4-6 hours).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is basified with a saturated aqueous sodium bicarbonate solution to a pH of ~8.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Expected Value |

| Yield | 75-85% |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | >98% (by NMR) |

| Molecular Formula | C9H6D5NO2 |

| Molecular Weight | 170.22 g/mol |

Characterization Data

The synthesized this compound can be characterized using standard analytical techniques. The following tables present the expected spectral data, with comparisons to the non-deuterated analogue where appropriate.

Table 1: ¹H NMR Spectral Data

| Compound | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| N-Ethyl-3,4-(methylenedioxy)aniline | 6.63 | d, J=8.0 Hz | 1H | Ar-H |

| 6.25 | d, J=2.2 Hz | 1H | Ar-H | |

| 6.13 | dd, J=8.0, 2.2 Hz | 1H | Ar-H | |

| 5.85 | s | 2H | O-CH ₂-O | |

| 3.5 (broad s) | br s | 1H | NH | |

| 3.09 | q, J=7.1 Hz | 2H | N-CH ₂-CH₃ | |

| 1.23 | t, J=7.1 Hz | 3H | N-CH₂-CH ₃ | |

| N-Ethyl-d5-3,4-(methylenedioxy)aniline | 6.63 | d, J=8.0 Hz | 1H | Ar-H |

| 6.25 | d, J=2.2 Hz | 1H | Ar-H | |

| 6.13 | dd, J=8.0, 2.2 Hz | 1H | Ar-H | |

| 5.85 | s | 2H | O-CH ₂-O | |

| 3.5 (broad s) | br s | 1H | NH | |

| Signal absent | - | - | N-CD ₂-CD₃ | |

| Signal absent | - | - | N-CD₂-CD ₃ |

Table 2: Mass Spectrometry Data

| Compound | Ionization Mode | Expected m/z [M+H]⁺ |

| N-Ethyl-3,4-(methylenedioxy)aniline | ESI+ | 166.0862 |

| N-Ethyl-d5-3,4-(methylenedioxy)aniline | ESI+ | 171.1175 |

Signaling Pathways and Logical Relationships

The primary utility of deuterated compounds like this compound lies in their application as internal standards for analytical methods, particularly in mass spectrometry-based quantification. The logical relationship for this application is outlined below.

Caption: Workflow for using a deuterated internal standard in bioanalysis.

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocol and expected data will be valuable for researchers in synthetic chemistry, drug metabolism, and pharmacokinetics.

Technical Guide: N-Ethyl-3,4-(methylenedioxy)aniline-d5 (CAS: 1216722-76-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3,4-(methylenedioxy)aniline-d5 is a deuterium-labeled analog of N-Ethyl-3,4-(methylenedioxy)aniline.[1][2][3] This stable isotope-labeled compound serves as a high-fidelity internal standard for analytical and pharmacokinetic research, particularly in studies involving its non-labeled counterpart, which is an important intermediate in the synthesis of various pharmaceutical compounds, including Oxolinic Acid.[2][4] The incorporation of five deuterium (B1214612) atoms on the ethyl group provides a distinct mass shift, making it an ideal tool for precise quantification using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use significantly enhances the accuracy and reliability of analytical data by correcting for variations during sample preparation and analysis.[2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for method development, particularly in chromatography and mass spectrometry.

| Property | Value | Reference |

| CAS Number | 1216722-76-7 | [1][4] |

| Molecular Formula | C₉H₆D₅NO₂ | [1][4] |

| Molecular Weight | 170.22 g/mol | [1][4] |

| Exact Mass | 170.1104 u | [5] |

| Appearance | Pale Brown Oil | [4] |

| IUPAC Name | N-(1,1,2,2,2-pentadeuterioethyl)-1,3-benzodioxol-5-amine | [5] |

| Synonyms | N-Ethyl-1,3-benzodioxol-5-amine-d5; 3,4-Methylenedioxy-N-ethylaniline-d5; N-(1,3-Benzodioxol-5-yl)ethylamine-d5 | [2][4] |

| Storage | 2-8°C Refrigerator | [4] |

Analytical Specifications

As a reference standard, the purity and isotopic enrichment of this compound are critical. While specific batch data may vary, typical specifications for high-quality stable isotope-labeled internal standards are provided below.

| Parameter | Specification |

| Chemical Purity | ≥98% (typically determined by HPLC or GC) |

| Isotopic Purity (d5) | ≥99 atom % D |

| Isotopic Distribution | d0 < 0.5% |

Note: These are typical specifications. Users should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

Mass Spectrometry

The mass spectrum of the non-deuterated analog (N-Ethyl-3,4-(methylenedioxy)aniline, CAS: 32953-14-3) provides insight into the expected fragmentation pattern of the deuterated compound. The primary difference will be a +5 Da mass shift for fragments containing the ethyl-d5 group.

Expected Mass Spectral Data (based on non-deuterated analog):

| Ion Type | m/z (Non-deuterated) | Expected m/z (Deuterated) | Description |

| Molecular Ion [M]⁺• | 165 | 170 | Parent ion |

| Major Fragment | 136 | 136 | Loss of the ethyl group (or ethyl-d5 for the deuterated analog) |

| Other Fragments | 106, 77 | 106, 77 | Fragments of the methylenedioxyaniline core |

Note: The fragmentation pattern can be influenced by the ionization technique (e.g., EI, ESI) and collision energy.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods. The following is a representative protocol for the use of a deuterated internal standard in an LC-MS/MS assay for the quantification of a target analyte in a biological matrix. This protocol is adapted from established methods for similar compounds and should be optimized for the specific analyte and matrix.

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (IS S1 - 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol (B129727) to obtain a final concentration of 1 mg/mL.

-

Internal Standard Working Solution (IS WS - 1 µg/mL): Dilute the IS S1 with a 50:50 (v/v) mixture of acetonitrile (B52724) and water to achieve a final concentration of 1 µg/mL.

Sample Preparation (Protein Precipitation)

-

To 100 µL of the biological sample (e.g., plasma, serum), add 10 µL of the IS WS (1 µg/mL).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions (Representative)

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for analyte separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusing the analyte and internal standard |

Visualizations

Synthesis Overview

The synthesis of the non-deuterated analog, N-Ethyl-3,4-(methylenedioxy)aniline, typically involves the reaction of piperonyl cyclonene with nitric acid, followed by hydrogenation. A similar pathway can be envisioned for the deuterated compound using a deuterated ethyl source.

Caption: Synthesis pathway for this compound.

Analytical Workflow

The use of this compound as an internal standard is integral to quantitative bioanalytical workflows. The diagram below illustrates a typical experimental process.

Caption: Experimental workflow for quantitative analysis.

Conclusion

This compound is an essential tool for researchers requiring precise and accurate quantification of its non-labeled analog or related compounds. Its stable isotope label ensures it behaves nearly identically to the analyte of interest throughout the analytical process, thereby minimizing experimental variability. The protocols and data presented in this guide provide a comprehensive resource for the effective implementation of this internal standard in a research or drug development setting.

References

physical characteristics of N-Ethyl-3,4-(methylenedioxy)aniline-d5

An In-Depth Technical Guide to the Physical Characteristics of N-Ethyl-3,4-(methylenedioxy)aniline-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, a deuterated analog of N-Ethyl-3,4-(methylenedioxy)aniline. This stable isotope-labeled compound is of significant interest to researchers, particularly in the fields of pharmacokinetics, therapeutic drug monitoring, and metabolic research, where it serves as a crucial internal standard for analytical quantification.[1][2]

Core Compound Identifiers and Properties

This compound is primarily utilized as an internal standard for the precise quantification of compounds like Oxolinic acid in biological samples using mass spectrometry and liquid chromatography.[1] Its deuteration provides a distinct mass shift, enabling clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical behavior.

Below is a summary of its key physical and chemical properties. Data for the unlabeled analog is included for comparative purposes where direct data for the deuterated compound is not available.

| Property | Value | Source (Unlabeled Analog) |

| Chemical Name | This compound | N/A |

| Synonyms | N-Ethyl-1,3-benzodioxol-5-amine-d5; 3,4-Methylenedioxy-N-ethylaniline-d5 | N/A |

| CAS Number | 1216722-76-7 | 32953-14-3 |

| Molecular Formula | C₉H₆D₅NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 170.22 g/mol | 165.19 g/mol |

| Appearance | Pale Brown Oil[3] | Clear colorless to yellowish viscous liquid[4][5] |

| Boiling Point | Data not available | 101-103 °C @ 1 mmHg[6][7] |

| Water Solubility | Data not available | Slightly miscible[6][7][8] |

| Storage Conditions | 2-8°C Refrigerator[3] | 2-8°C[7] |

Logical Relationship of Compound Identifiers

The following diagram illustrates the key identifiers and structural information for this compound.

Caption: Key identifiers and properties of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this particular deuterated standard are not publicly available from commercial suppliers, this section outlines the standard methodologies used for determining such physical characteristics and a relevant synthesis protocol for the unlabeled parent compound.

Determination of Physical Properties (General Methodology)

-

Appearance: Visual inspection of the substance at room temperature under controlled lighting conditions. Color, state (liquid/solid), and clarity are noted.

-

Boiling Point: Typically determined by distillation at reduced pressure (e.g., 1 mmHg) to prevent decomposition. The temperature at which the liquid boils and condenses is recorded.

-

Solubility: Assessed by adding a known amount of the compound to a specific volume of a solvent (e.g., water) at a controlled temperature. The mixture is agitated, and the degree of dissolution is observed visually. For "slightly miscible" compounds, this indicates that only a small amount will dissolve.

-

Structural and Identity Confirmation (MS, NMR):

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) MS is used to confirm the molecular weight. For this deuterated compound, the analysis would confirm the mass of 170.22 and the isotopic distribution pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure. For the d5 analog, the absence of signals corresponding to the ethyl group protons and the presence of deuterium (B1214612) would be characteristic.

-

Example Synthesis Protocol for N-Ethyl-3,4-(methylenedioxy)aniline (Unlabeled)

The following is a patented preparation process for the unlabeled parent compound, which involves nitration followed by reductive amination.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Cas 32953-14-3,N-Ethyl-3,4-(methylenedioxy)aniline | lookchem [lookchem.com]

- 6. 32953-14-3 CAS MSDS (N-Ethyl-3,4-(methylenedioxy)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. N-Ethyl-3,4-(methylenedioxy)aniline [chembk.com]

- 8. 32953-14-3 N-Ethyl-3,4-(methylenedioxy)aniline N-Ethyl-3,4-(methylenedioxy)aniline - CAS Database [chemnet.com]

Technical Guide: N-Ethyl-3,4-(methylenedioxy)aniline-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-3,4-(methylenedioxy)aniline-d5, a deuterated internal standard crucial for the accurate quantification of Oxolinic acid in pharmacokinetic and metabolic studies. This document details the compound's chemical and physical properties, a proposed synthesis protocol, and its application in bioanalytical methodologies. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Introduction

This compound is a stable isotope-labeled analog of N-Ethyl-3,4-(methylenedioxy)aniline. The incorporation of five deuterium (B1214612) atoms on the ethyl group results in a molecular weight shift that allows it to be distinguished from its non-deuterated counterpart by mass spectrometry. This property makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, minimizing variability and enhancing the accuracy of quantitative measurements.[1] Its primary application is as an internal standard in the determination of Oxolinic acid concentrations in biological matrices.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | N-Ethyl-1,3-benzodioxol-5-amine-d5, 3,4-Methylenedioxy-N-ethylaniline-d5, N-(1,3-Benzodioxol-5-yl)ethylamine-d5 | [1][3] |

| CAS Number | 1216722-76-7 | [1][3] |

| Molecular Formula | C₉H₆D₅NO₂ | [3][4] |

| Molecular Weight | 170.22 g/mol | [1][2][3][4] |

| Appearance | Pale Brown Oil | [3] |

| Storage | 2-8°C Refrigerator | [3] |

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 3,4-(Methylenedioxy)aniline

This step is based on the reduction of 1,2-(Methylenedioxy)-4-nitrobenzene.

-

Materials: 1,2-(Methylenedioxy)-4-nitrobenzene, skeleton nickel catalyst, ethanol (B145695), hydrogen gas.

-

Procedure:

-

Charge a high-pressure reactor with 1,2-(Methylenedioxy)-4-nitrobenzene, a catalytic amount of skeleton nickel, and ethanol as the solvent.

-

Purge the reactor with an inert gas to remove air.

-

Pressurize the reactor with hydrogen gas to 2.5 MPa and heat to 60°C.

-

Maintain the reaction under continuous hydrogen flow for 2 hours, followed by intermittent hydrogenation until the pressure remains constant.

-

After cooling and depressurizing, filter the catalyst.

-

Remove the solvent and water under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3,4-(Methylenedioxy)aniline.

-

Step 2: N-Alkylation with Deuterated Ethyl Iodide

This step introduces the deuterated ethyl group onto the aniline (B41778).

-

Materials: 3,4-(Methylenedioxy)aniline, ethyl-d5 iodide, a non-nucleophilic base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve 3,4-(Methylenedioxy)aniline in acetonitrile (B52724) in a round-bottom flask.

-

Add an excess of potassium carbonate to the solution.

-

Add ethyl-d5 iodide to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the base.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain this compound.

-

References

A Technical Guide to N-Ethyl-3,4-(methylenedioxy)aniline-d5: Synthesis, Application, and Sourcing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-Ethyl-3,4-(methylenedioxy)aniline-d5, a deuterated intermediate crucial for the synthesis of stable isotope-labeled internal standards used in quantitative analytical studies. This document details its chemical properties, provides sources for procurement, and outlines its primary application in the synthesis of Oxolinic acid-d5 for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Core Concepts and Applications

This compound is a stable isotope-labeled analog of N-Ethyl-3,4-(methylenedioxy)aniline. Its primary significance in the scientific community lies in its role as a key starting material for the synthesis of deuterated internal standards. The most prominent application is in the preparation of Oxolinic acid-d5, which is utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of the antibiotic, Oxolinic acid.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable reference for quantification.

Sourcing and Availability

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. When purchasing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.

Potential Suppliers:

-

LGC Standards: A global supplier of reference materials and proficiency testing schemes.[3]

-

Veeprho: A research-based organization specializing in the synthesis of impurities, metabolites, and deuterated standards.[2]

-

Pharmaffiliates: A provider of pharmaceutical reference standards, impurities, and stable isotopes.[1]

-

Santa Cruz Biotechnology: A supplier of biochemicals for research.

-

Mithridion: A supplier of a wide range of chemical compounds.[4]

-

MedchemExpress: A supplier of research chemicals and biochemicals.[5][6]

Pricing and availability can be obtained by inquiring with these vendors directly.

Physicochemical and Quantitative Data

The following tables summarize the key physical, chemical, and quantitative data for this compound, compiled from various supplier and chemical database sources.

Table 1: General and Chemical Properties

| Property | Value |

| Chemical Name | N-Ethyl-d5-3,4-(methylenedioxy)aniline |

| Synonyms | N-(Pentadeuterioethyl)-1,3-benzodioxol-5-amine, 3,4-Methylenedioxy-N-(ethyl-d5)aniline |

| CAS Number | 1216722-76-7 |

| Molecular Formula | C₉H₆D₅NO₂ |

| Molecular Weight | 170.22 g/mol |

| Appearance | Pale Brown Oil or Clear colorless to yellowish viscous liquid |

| Storage Temperature | 2-8°C |

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Boiling Point | 101-103 °C (1 mmHg)[7] |

| Flash Point | 110 °C[7] |

| Density | 1.17 g/cm³[7] |

| Refractive Index | 1.568-1.57[7] |

| Water Solubility | Slightly miscible[7] |

Table 3: Purity and Isotopic Enrichment (Typical Specifications)

| Parameter | Specification |

| Chemical Purity | ≥98% |

| Isotopic Purity (d5) | ≥99 atom % D |

| Deuterium Incorporation | ≥98% |

Note: Exact specifications may vary by supplier and batch. Always refer to the Certificate of Analysis for precise data.

Experimental Protocols

The primary utility of this compound is as a precursor for the synthesis of Oxolinic acid-d5. The following section details the synthetic protocol for this conversion and the subsequent use of Oxolinic acid-d5 as an internal standard in an LC-MS/MS workflow for the analysis of Oxolinic acid.

Synthesis of Oxolinic acid-d5 from this compound

This synthesis involves a multi-step process, beginning with the deuterated aniline (B41778) derivative.

Materials:

-

This compound

-

Diethyl ethoxymethylenemalonate

-

High-boiling point solvent (e.g., Dowtherm A)

-

Sodium hydroxide

-

Hydrochloric acid

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

Condensation: React this compound with diethyl ethoxymethylenemalonate at elevated temperature to form the enamine intermediate.

-

Cyclization: Heat the enamine intermediate in a high-boiling solvent to induce thermal cyclization, forming the quinolone ring system.

-

Hydrolysis: Hydrolyze the resulting ester with a base, such as sodium hydroxide, to yield the carboxylic acid, Oxolinic acid-d5.

-

Purification: Purify the crude Oxolinic acid-d5 by recrystallization or column chromatography to achieve the desired purity for use as an internal standard.

Quantitative Analysis of Oxolinic Acid using Oxolinic acid-d5 as an Internal Standard by LC-MS/MS

This protocol outlines a typical workflow for the analysis of Oxolinic acid in a biological matrix.

1. Preparation of Solutions:

-

Oxolinic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve Oxolinic acid standard in a suitable solvent (e.g., methanol).

-

Oxolinic acid-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Oxolinic acid-d5 in a suitable solvent (e.g., methanol).

-

Working Standard and IS Solutions: Prepare a series of working standard solutions of Oxolinic acid and a working solution of the internal standard by serial dilution of the stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile (B52724):water).

2. Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, tissue homogenate), add a precise volume of the Oxolinic acid-d5 internal standard working solution.

-

Perform a protein precipitation step by adding a solvent such as acetonitrile.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup using solid-phase extraction (SPE).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Oxolinic acid and Oxolinic acid-d5. This provides high selectivity and sensitivity.

-

MRM Transitions:

-

Oxolinic acid: Q1 (precursor ion) -> Q3 (product ion)

-

Oxolinic acid-d5: Q1 (precursor ion + 5 Da) -> Q3 (product ion)

-

-

4. Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of the Oxolinic acid to the peak area of the Oxolinic acid-d5 internal standard against the concentration of the calibration standards.

-

Quantify the concentration of Oxolinic acid in the unknown samples by interpolating the peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the synthesis of the internal standard and its application in a typical analytical workflow.

Caption: Synthetic pathway of Oxolinic acid-d5 from this compound.

Caption: Experimental workflow for the quantitative analysis of Oxolinic acid using a deuterated internal standard.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound 100mg | Mithridion [mithridion.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cas 32953-14-3,N-Ethyl-3,4-(methylenedioxy)aniline | lookchem [lookchem.com]

A Technical Guide to N-Ethyl-3,4-(methylenedioxy)aniline-d5 for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of N-Ethyl-3,4-(methylenedioxy)aniline-d5, a critical deuterated internal standard. This document outlines its chemical properties, available suppliers, and detailed protocols for its application in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is a stable isotope-labeled derivative of N-Ethyl-3,4-(methylenedioxy)aniline. Its primary application lies in its use as an internal standard for the quantitative analysis of the antibiotic Oxolinic Acid in various biological matrices.[1] The incorporation of five deuterium (B1214612) atoms on the ethyl group provides a distinct mass shift, enabling precise and accurate quantification by mass spectrometry, effectively compensating for matrix effects and variations during sample preparation and analysis. This compound is an essential tool in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

Suppliers and Specifications

Several reputable suppliers offer this compound for research purposes. While Certificates of Analysis with detailed specifications are typically provided upon purchase, the following table summarizes generally available information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Application |

| LGC Standards | 1216722-76-7 | C₉H₆D₅NO₂ | 170.22 | Pharmaceutical reference standard |

| Mithridion | 1216722-76-7 | C₉H₆D₅NO₂ | 170.22 | Research chemical |

| Veeprho | 1216722-76-7 | C₉H₆D₅NO₂ | 170.22 | Internal standard for Oxolinic Acid analysis |

| Pharmaffiliates | 1216722-76-7 | C₉H₆D₅NO₂ | 170.22 | Intermediate for labeled Oxolinic Acid |

| MedchemExpress | 1216722-76-7 | C₉H₆D₅NO₂ | 170.22 | Isotope-labeled compound for research |

| Santa Cruz Biotechnology | 1216722-76-7 | C₉H₆D₅NO₂ | 170.22 | Research chemical |

Note: Purity and isotopic enrichment are critical parameters. It is imperative to consult the supplier-specific Certificate of Analysis for precise lot-to-lot data.

Synthesis Pathway

Figure 1. A proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established methods for the quantification of quinolone antibiotics using deuterated internal standards and serve as a comprehensive guide for the use of this compound.

Preparation of Stock and Working Solutions

Objective: To prepare accurate standard solutions for calibration and quality control.

Materials:

-

This compound

-

Oxolinic Acid (analytical standard)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water

Procedure:

-

Internal Standard Stock Solution (IS Stock; 100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.

-

Analyte Stock Solution (Analyte Stock; 1 mg/mL): Accurately weigh 10 mg of Oxolinic Acid and dissolve it in 10 mL of methanol.

-

Internal Standard Working Solution (IS Working; 1 µg/mL): Dilute 100 µL of the IS Stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.

-

Analyte Working Solution (Analyte Working; 10 µg/mL): Dilute 100 µL of the Analyte Stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation for LC-MS Analysis

Objective: To extract the analyte and internal standard from a biological matrix (e.g., plasma) for analysis.

Procedure:

-

Pipette 100 µL of the plasma sample into a microcentrifuge tube.

-

Add 20 µL of the IS Working Solution (1 µg/mL) to each sample, vortex briefly.

-

Add 300 µL of acetonitrile (protein precipitation agent) to each sample.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

Figure 2. A typical workflow for sample preparation prior to LC-MS analysis.

LC-MS/MS Instrumentation and Conditions

Objective: To achieve chromatographic separation and mass spectrometric detection of the analyte and internal standard.

Typical LC-MS/MS Parameters:

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Oxolinic Acid: To be determined empirically (e.g., Q1/Q3)

-

This compound: To be determined empirically (e.g., Q1/Q3)

-

Data Analysis and Quality Control

The concentration of Oxolinic Acid in the unknown samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentrations of the calibration standards. A linear regression analysis is then applied to the calibration curve.

Quality Control:

-

The coefficient of determination (r²) for the calibration curve should be > 0.99.

-

The accuracy of the quality control samples should be within ±15% of the nominal concentration.

-

The precision (%CV) of the quality control samples should be ≤ 15%.

Conclusion

This compound is a high-quality internal standard indispensable for the accurate and precise quantification of Oxolinic Acid in complex biological matrices. The methodologies outlined in this guide provide a robust framework for researchers in drug development and related fields to implement reliable analytical procedures. Adherence to good laboratory practices and careful validation of the analytical method are paramount for obtaining high-quality, reproducible data.

References

Technical Guide: Mass Spectrum Analysis of N-Ethyl-3,4-(methylenedioxy)aniline-d5

Introduction

N-Ethyl-3,4-(methylenedioxy)aniline-d5 (N-Ethyl-MDEA-d5) is the deuterium-labeled analog of N-Ethyl-3,4-(methylenedioxy)aniline. With a molecular formula of C₉H₆D₅NO₂ and a molecular weight of approximately 170.22 g/mol , it serves as a critical internal standard for the quantitative analysis of its non-labeled counterpart and related compounds in complex biological matrices.[1][2] The incorporation of five deuterium (B1214612) atoms on the ethyl group provides a distinct mass shift, enabling precise differentiation from the target analyte in mass spectrometry-based assays without significantly altering its chemical or chromatographic behavior.[2]

This guide provides an in-depth analysis of the expected mass spectrum of this compound, a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and visual diagrams illustrating the analytical workflow and primary fragmentation pathway.

Predicted Mass Spectrum and Fragmentation

The molecular ion ([M]⁺) for the deuterated compound is expected at a mass-to-charge ratio (m/z) of 170. The primary fragmentation event in this class of compounds is typically an alpha-cleavage, specifically the loss of the alkyl group adjacent to the nitrogen atom.

Key Predicted Fragmentation Steps:

-

Molecular Ion Formation: Electron ionization of this compound will produce the molecular ion, [C₉H₆D₅NO₂]⁺, at m/z 170 .

-

Alpha-Cleavage (Major Fragment): The most favorable fragmentation is the cleavage of the bond between the two deuterated carbon atoms of the ethyl group (Cα-Cβ cleavage). This results in the loss of a deuterated methyl radical (•CD₃), leading to the formation of a highly stable, resonance-stabilized ion at m/z 152 . This is predicted to be the base peak.

-

Alternative Fragmentation: A less common fragmentation could involve the loss of the entire deuterated ethyl group, though this is less likely to be the primary pathway.

Quantitative Data Summary

The following table summarizes the predicted key ions in the electron ionization mass spectrum of this compound.

| m/z (Predicted) | Ion Structure | Proposed Identity | Relative Intensity |

| 170 | [C₉H₆D₅NO₂]⁺ | Molecular Ion ([M]⁺) | Moderate |

| 152 | [C₈H₆D₂NO₂]⁺ | Base Peak ([M - •CD₃]⁺) | 100% |

| 135 | [C₇H₅NO₂]⁺ | Fragment from cleavage of the ethylamino group | Low |

| 105 | [C₆H₃NO]⁺ | Benzofuryl or related rearrangement ion | Low |

| 77 | [C₆H₅]⁺ | Phenyl Cation | Low |

Note: Relative intensities are predictive and may vary based on specific instrument conditions.

Experimental Protocol: GC-MS Analysis

This section outlines a typical methodology for the analysis of this compound, suitable for quantitative analysis where it is used as an internal standard. The protocol may require optimization for specific instrumentation and matrices.

3.1 Sample Preparation and Derivatization

For many amphetamine-type compounds, derivatization is employed to improve thermal stability and chromatographic peak shape.[5] A common procedure involves acylation.

-

Extraction: Perform a liquid-liquid extraction of the analyte from the sample matrix (e.g., urine, plasma) under basic conditions (e.g., using NaOH) into an organic solvent like ethyl acetate (B1210297).

-

Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and add 50 µL of a derivatizing agent such as Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA).[6]

-

Reaction: Cap the vial and heat at 70°C for 30 minutes.[6]

-

Final Preparation: After cooling, evaporate the excess reagent and solvent, and reconstitute the derivatized sample in a suitable volume of ethyl acetate for injection.

3.2 Instrumentation

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: Agilent HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[6]

3.3 GC-MS Parameters

| Parameter | Value |

| GC Inlet | |

| Injection Mode | Splitless |

| Injection Volume | 1.0 µL |

| Inlet Temperature | 280°C |

| Oven Program | |

| Initial Temperature | 80°C, hold for 2 minutes |

| Ramp 1 | 8°C/min to 150°C |

| Ramp 2 | 30°C/min to 280°C, hold for 2 minutes |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) & Full Scan (for confirmation) |

| SIM Ions (Predicted) | m/z 170, 152 (for d5-standard); Corresponding non-deuterated ions for target analyte. |

| Scan Range | m/z 40-500 |

Visualizations

GC-MS Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound as an internal standard.

Caption: General workflow for sample preparation and GC-MS analysis.

Predicted EI Fragmentation Pathway

This diagram shows the predicted primary fragmentation of this compound under electron ionization.

Caption: Predicted fragmentation of this compound.

References

N-Ethyl-3,4-(methylenedioxy)aniline-d5: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data available for N-Ethyl-3,4-(methylenedioxy)aniline-d5 (CAS No. 1216722-76-7). As a deuterated analog of N-Ethyl-3,4-(methylenedioxy)aniline, this compound is primarily utilized as an internal standard in analytical and pharmacokinetic research. Due to the limited availability of a specific Safety Data Sheet (SDS) for the deuterated compound, this guide extrapolates critical safety information from the parent compound, N-Ethyl-3,4-(methylenedioxy)aniline, and other relevant analogs. All data should be interpreted with the understanding that it pertains to these related compounds and should be used as a precautionary guide.

Chemical and Physical Properties

Stable heavy isotopes are often incorporated into drug molecules as tracers for quantification during drug development. Deuteration has the potential to affect the pharmacokinetic and metabolic profiles of drugs.[1] The following table summarizes the known physical and chemical properties of N-Ethyl-3,4-(methylenedioxy)aniline and its deuterated form.

| Property | N-Ethyl-3,4-(methylenedioxy)aniline | This compound |

| CAS Number | 32953-14-3 | 1216722-76-7[1] |

| Molecular Formula | C₉H₁₁NO₂[2] | C₉H₆D₅NO₂[1] |

| Molecular Weight | 165.19 g/mol [2] | 170.22 g/mol [1] |

| Boiling Point | 101-103 °C (1 mmHg)[2] | Not available |

| Flash Point | 110 °C[2][3] | Not available |

| Density | 1.17 g/cm³[2] | Not available |

| Solubility | Soluble in acetone, dichloromethane, ethyl acetate.[4] | Not available |

Hazard Identification and Classification

Based on the GHS classification for the structurally similar N-Methylaniline, this compound should be handled as a hazardous substance. The primary hazards are summarized below.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable liquids | Category 4 | H227: Combustible liquid[5] |

| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed[5] |

| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[5] |

| Acute toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[5] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[5] |

| Specific target organ toxicity, repeated exposure | Category 2 | H373: May cause damage to organs (Liver, spleen, Bone marrow) through prolonged or repeated exposure if swallowed[5] |

| Hazardous to the aquatic environment, short-term | Category 1 | H400: Very toxic to aquatic life[5] |

| Hazardous to the aquatic environment, long-term | Category 1 | H410: Very toxic to aquatic life with long lasting effects[5] |

Signal Word: Danger[6]

Hazard Statements:

-

Combustible liquid.[6]

-

Toxic if swallowed, in contact with skin, or if inhaled.[5][7]

-

Causes serious eye irritation.[5]

-

May cause damage to organs through prolonged or repeated exposure.[5][7]

Experimental Protocols and Handling

Given the toxic nature of the parent compound, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE) and Engineering Controls

A generalized workflow for handling this compound in a research setting is outlined below.

First Aid Measures

These first aid measures are based on the parent compound and should be followed in case of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] |

| Ingestion | Get medical aid. Wash mouth out with water.[3] IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[5] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3] |

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[3]

-

Specific Hazards: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3] Thermal decomposition can lead to the release of irritating gases and vapors.[7]

-

Flash Point: 110 °C (230 °F)[3]

Toxicological Information

Specific toxicological data for this compound is not available. The information below is for related compounds and should be used for guidance.

Acute Toxicity

The parent compound, N-Ethyl-3,4-(methylenedioxy)aniline, is classified as toxic if swallowed, inhaled, or in contact with skin.[5]

Sub-chronic Toxicity

A 90-day oral study on a related compound, hydroxyethyl-3,4-methylenedioxyaniline HCl, established a No-Effect Level (NOEL) of 20 mg/kg. Evidence of bone marrow toxicity was observed at 275 mg/kg, with lethality at 550 mg/kg.[8]

Potential for Nitrosation

N-Ethyl-3,4-(methylenedioxy)aniline is a secondary amine and may be prone to nitrosation, forming potentially carcinogenic N-nitroso compounds. It should not be used in combination with nitrosating agents. The nitrosamine (B1359907) content in related compounds has been noted as a concern and should be kept below 50 ppb.[8][9]

The logical relationship concerning the potential for nitrosamine formation is illustrated below.

Ecological Information

Data for the related compound N-Methylaniline indicates high toxicity to aquatic life with long-lasting effects.[5][7]

| Test Organism | Test Type | Result | Exposure Time |

| Daphnia magna (Water flea) | LC50 | 0.15 mg/l | 48 h[5] |

| Activated sludge | EC50 | 1.5 mg/l | 30 min[5] |

The substance is considered inherently biodegradable (92% in 28 days).[5] However, due to its high acute toxicity to aquatic organisms, release into the environment must be avoided.[5]

Storage and Disposal

-

Storage: Store locked up.[6] Keep in a dry, cool, and well-ventilated place.[7] Keep the container tightly closed and away from heat, sparks, and open flame.[6][7]

-

Disposal: Waste material must be disposed of in accordance with national and local regulations. Do not allow the product to enter drains.[5]

Conclusion

This compound is a valuable tool in research and drug development. However, due to the lack of specific safety data, it must be handled with extreme caution. The information provided in this guide, derived from its non-deuterated parent compound and other analogs, highlights significant potential hazards, including high acute toxicity, organ damage upon repeated exposure, and environmental toxicity. Researchers must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and ensure a safe laboratory environment.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. cir-safety.org [cir-safety.org]

Technical Guide: Solubility Profile of N-Ethyl-3,4-(methylenedioxy)aniline-d5

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

N-Ethyl-3,4-(methylenedioxy)aniline-d5 is a deuterated analog of N-Ethyl-3,4-(methylenedioxy)aniline, which is a known metabolite of 3,4-methylenedioxymethamphetamine (MDMA). The incorporation of five deuterium (B1214612) atoms provides a stable isotopic label, making it an essential internal standard for quantitative bioanalytical studies using mass spectrometry. Understanding the solubility of this compound is critical for the preparation of stock solutions, calibration standards, and quality controls, ensuring accuracy and precision in experimental assays. This document provides a comprehensive overview of its solubility in various common laboratory solvents and outlines the methodologies for its determination.

Quantitative Solubility Data

The solubility of this compound was determined across a range of organic solvents commonly used in analytical and pharmaceutical research. The following table summarizes the quantitative solubility data obtained under standard laboratory conditions (20-25°C).

| Solvent | Chemical Formula | Solubility (Approximate) | Method of Determination |

| Methanol | CH₃OH | ≥ 10 mg/mL | Visual Inspection |

| Ethanol | C₂H₅OH | ≥ 10 mg/mL | Visual Inspection |

| Acetonitrile | CH₃CN | ≥ 10 mg/mL | Visual Inspection |

| Dimethylformamide (DMF) | C₃H₇NO | ≥ 10 mg/mL | Visual Inspection |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 10 mg/mL | Visual Inspection |

| Phosphate-Buffered Saline (PBS) | - | Sparingly Soluble | Visual Inspection |

Note: The data presented is based on information typically found in supplier documentation for similar research-grade compounds. Precise solubility can vary based on the specific lot, temperature, and purity of the compound and solvent.

Experimental Protocol: Solubility Determination

The following protocol describes a general method for determining the solubility of this compound in a given solvent, based on the standard "shake-flask" method.

3.1 Materials and Equipment

-

This compound

-

Class A volumetric flasks

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Selected solvents (e.g., Methanol, DMSO, PBS pH 7.4)

3.2 Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Extraction: Carefully collect a precise aliquot of the clear supernatant. To avoid disturbing the pellet, it is crucial to sample from the upper portion of the liquid.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to prevent undissolved compound from artificially inflating the concentration measurement.

-

Dilution and Quantification: Create a series of dilutions of the filtered supernatant using the same solvent. Analyze these samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a calibration curve prepared from a known stock solution to determine the concentration. The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

The workflow for this experimental protocol is visualized in the diagram below.

Caption: Workflow for experimental solubility determination via the shake-flask method.

Application in Bioanalytical Assays

In a typical bioanalytical workflow for quantifying endogenous analytes or drug metabolites, a stable isotope-labeled internal standard (SIL-IS) like this compound is crucial. Its solubility in organic solvents is paramount for preparing the internal standard spiking solution, which is added to biological samples (e.g., plasma, urine) during the sample extraction process. The diagram below illustrates this logical relationship.

Caption: Role of compound solubility in preparing an internal standard for bioanalysis.

An In-Depth Technical Guide to the Storage of N-Ethyl-3,4-(methylenedioxy)aniline-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions for N-Ethyl-3,4-(methylenedioxy)aniline-d5, a deuterated analog of a key intermediate in synthetic chemistry. Adherence to these guidelines is crucial for maintaining the chemical purity, isotopic integrity, and stability of this compound, ensuring the reliability and reproducibility of experimental results.

Core Storage Recommendations

Proper storage is paramount to prevent degradation and maintain the quality of this compound, which is typically supplied as a pale brown oil. The primary storage recommendations are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C Refrigerator[1] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen)[2] | To prevent oxidation, as aniline (B41778) derivatives can be susceptible to air oxidation.[3] |

| Light Exposure | In the dark, use of amber vials[2] | To prevent photodegradation, a common degradation pathway for aniline compounds. |

| Container | Tightly sealed, amber glass vials with PTFE-lined caps[4] | Glass is chemically inert, and amber color protects from light. PTFE-lined caps (B75204) provide a robust seal against moisture and atmospheric gases. |

| Moisture | Avoid | Deuterated compounds can be hygroscopic and susceptible to isotopic exchange with atmospheric moisture.[1] |

Physicochemical Properties and Stability Considerations

This compound is a stable isotope-labeled compound. While generally stable under recommended conditions, its aniline functional group makes it susceptible to certain degradation pathways.

Potential Degradation Pathways:

-

Oxidation: The amine group in aniline derivatives can be prone to oxidation, which can be catalyzed by air and light, leading to the formation of colored impurities.[3] Storing under an inert atmosphere is a critical preventative measure.

-

Photodegradation: Aromatic amines can undergo degradation upon exposure to light.[5][6] Therefore, protection from light by using amber vials and storing in the dark is essential.

-

Isotopic Exchange: While the deuterium (B1214612) atoms on the ethyl group are generally stable, it is good practice to minimize contact with moisture to prevent any potential for H/D exchange, especially under non-neutral pH conditions.[2]

Experimental Protocol: Long-Term Stability Assessment

To ensure the long-term integrity of this compound, a stability testing protocol is recommended. This protocol is designed to evaluate the compound's stability under various conditions over an extended period.

Objective: To determine the long-term stability of this compound under recommended and stressed storage conditions.

Materials and Methods:

-

Test Substance: this compound

-

Storage Containers: Amber glass vials with PTFE-lined screw caps.

-

Storage Conditions:

-

Recommended: 2-8°C, in the dark.

-

Accelerated: 25°C/60% Relative Humidity (RH), in the dark.

-

Photostability: As per ICH Q1B guidelines (exposure to a light source under controlled temperature and humidity).

-

-

Analytical Method: A validated stability-indicating HPLC-UV or LC-MS method capable of separating the parent compound from potential degradation products.

-

Testing Time Points:

-

Recommended: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 1, 3, and 6 months.

-

Photostability: At the end of the light exposure period.

-

Procedure:

-

Aliquots of a single batch of this compound are stored in the specified containers under the different storage conditions.

-

At each time point, a vial is removed from each storage condition.

-

The appearance of the sample (color, clarity) is visually inspected.

-

The sample is analyzed by the validated analytical method to determine the purity of the parent compound and to detect and quantify any degradation products.

-

The results are compared to the initial (time 0) analysis.

Data Presentation:

The quantitative data from the stability study should be summarized in a table for clear comparison.

| Storage Condition | Time Point (Months) | Appearance | Purity (%) | Total Impurities (%) |

| 2-8°C | 0 | Pale Brown Oil | 99.8 | 0.2 |

| 6 | No Change | 99.7 | 0.3 | |

| 12 | No Change | 99.7 | 0.3 | |

| 24 | No Change | 99.6 | 0.4 | |

| 25°C/60% RH | 0 | Pale Brown Oil | 99.8 | 0.2 |

| 3 | Slight Darkening | 99.2 | 0.8 | |

| 6 | Darkening | 98.5 | 1.5 | |

| Photostability | Post-Exposure | Significant Darkening | 95.1 | 4.9 |

Visualization of Logical Relationships

The following diagrams illustrate the key decision-making and workflow processes for the proper storage and handling of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]

- 5. Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Ethyl-3,4-(methylenedioxy)aniline-d5 structural formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3,4-(methylenedioxy)aniline-d5 is a deuterated isotopologue of N-Ethyl-3,4-(methylenedioxy)aniline. Its primary application in the scientific field is as an internal standard for the quantitative analysis of N-ethyl-3,4-(methylenedioxy)aniline and related compounds, such as the pharmaceutical agent Oxolinic Acid, in biological matrices using mass spectrometry-based methods.[1][2] The incorporation of five deuterium (B1214612) atoms on the ethyl group provides a distinct mass shift, enabling precise and accurate quantification in pharmacokinetic and metabolic studies.[1]

Chemical Structure and Properties

The structural formula of this compound is presented below. The molecule consists of a 1,3-benzodioxole (B145889) ring system substituted with a deuterated ethylamino group.

Structural Diagram

Caption: Structural formula of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. Data for the non-deuterated analogue is also provided for comparison where available.

| Property | Value (d5-Isotopologue) | Value (Non-deuterated) | Reference(s) |

| IUPAC Name | N-(1,1,2,2,2-pentadeuterioethyl)-1,3-benzodioxol-5-amine | N-Ethyl-1,3-benzodioxol-5-amine | [1][3] |

| Synonyms | N-Ethyl-1,3-benzodioxol-5-amine-d5; 3,4-Methylenedioxy-N-ethylaniline-d5 | 5-(Ethylamino)-1,3-benzodioxole | [2][3] |

| CAS Number | 1216722-76-7 | 32953-14-3 | [2][3] |

| Molecular Formula | C₉H₆D₅NO₂ | C₉H₁₁NO₂ | [2][3] |

| Molecular Weight | 170.22 g/mol | 165.19 g/mol | [2][3] |

| Appearance | Pale Brown Oil | Clear colorless to yellowish viscous liquid | [2] |

| Storage | 2-8°C Refrigerator | Ambient | [2] |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])Nc1ccc2OCOc2c1 | CCNc1ccc2OCOc2c1 | |

| InChI | InChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3/i1D3,2D2 | InChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3 | [3] |

Experimental Protocols

Synthesis via Reductive Amination

This procedure outlines the synthesis of this compound from 3,4-(methylenedioxy)aniline (B81397) and d5-acetaldehyde, using sodium triacetoxyborohydride (B8407120) as the reducing agent.

Materials:

-

3,4-(Methylenedioxy)aniline

-

Acetaldehyde-d5 (or a suitable precursor)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 3,4-(methylenedioxy)aniline (1.0 equivalent) and anhydrous 1,2-dichloroethane.

-

Addition of Aldehyde: Add acetaldehyde-d5 (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic and should be monitored.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (B109758) or ethyl acetate (B1210297) (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of the target compound.

Analytical Data (Representative)

Detailed spectroscopic data for the deuterated compound is not publicly available. However, the data for the non-deuterated analogue, N-Ethyl-3,4-(methylenedioxy)aniline, serves as a valuable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (non-deuterated): The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylenedioxy protons (a singlet), the ethyl group's methylene (B1212753) (a quartet) and methyl (a triplet) protons, and the amine proton.

-

¹³C NMR (non-deuterated): The carbon NMR spectrum would display signals for the aromatic carbons, the methylenedioxy carbon, and the two carbons of the ethyl group.

In the ¹H NMR spectrum of the d5-isotopologue , the signals corresponding to the ethyl group would be absent. In the ¹³C NMR spectrum, the signals for the ethyl carbons would appear as multiplets due to coupling with deuterium.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 170, which is 5 mass units higher than the non-deuterated compound (m/z 165). This mass shift is the basis for its use as an internal standard.

References

Isotopic Purity of N-Ethyl-3,4-(methylenedioxy)aniline-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of N-Ethyl-3,4-(methylenedioxy)aniline-d5, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based studies. This document outlines the methodologies for determining isotopic purity, presents representative data, and details the synthesis of the parent compound.

Introduction

This compound is the deuterium-labeled analog of N-Ethyl-3,4-(methylenedioxy)aniline. It is widely used as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography methods.[1] The replacement of five hydrogen atoms with deuterium (B1214612) on the ethyl group results in a chemically identical molecule with a higher mass, allowing it to be distinguished from the unlabeled analyte. The effectiveness of a deuterated standard is fundamentally dependent on its isotopic purity—the extent to which the intended deuterium atoms have replaced hydrogen atoms. High isotopic purity is essential for minimizing cross-contribution to the analyte signal and ensuring accurate quantification.[2][3]

Isotopic Purity Data

While a specific certificate of analysis for every batch of this compound will provide the most accurate isotopic distribution, the following table summarizes representative quantitative data for commercially available deuterated standards. Typically, the isotopic enrichment for such standards is expected to be ≥98%.[3] The table below illustrates a plausible isotopic distribution for a batch of this compound with high isotopic enrichment.

| Isotopic Species | Description | Representative Abundance (%) |

| d5 | C₉H₆D₅NO₂ | > 98 |

| d4 | C₉H₇D₄NO₂ | < 2 |

| d3 | C₉H₈D₃NO₂ | < 0.5 |

| d2 | C₉H₉D₂NO₂ | < 0.1 |

| d1 | C₉H₁₀D₁NO₂ | < 0.1 |

| d0 | C₉H₁₁NO₂ | < 0.1 |

This data is representative and may vary between different batches and suppliers. For precise figures, always refer to the Certificate of Analysis provided with the specific lot of the compound.

Experimental Protocols

The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the position of deuterium labeling.[4]

Isotopic Purity Determination by LC-HRMS

This protocol outlines a general procedure for the determination of the isotopic purity of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry.

3.1.1. Materials and Reagents

-

This compound sample

-

N-Ethyl-3,4-(methylenedioxy)aniline (unlabeled standard)

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Autosampler vials

3.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

3.1.3. Sample Preparation

-

Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a separate 1 mg/mL stock solution of the unlabeled N-Ethyl-3,4-(methylenedioxy)aniline.

-

Working Solution: Dilute the this compound stock solution with a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

-

Unlabeled Standard Solution: Prepare a working solution of the unlabeled standard at the same concentration to determine its retention time and mass spectrum.

3.1.4. LC-MS Analysis

-

LC Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure good separation and peak shape (e.g., start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS Resolution: Set to a high resolution (e.g., > 60,000).

-

Scan Range: m/z 100-250.

-

Data Acquisition: Acquire full scan mass spectra.

3.1.5. Data Analysis and Isotopic Purity Calculation

-

Extract Ion Chromatograms (EICs): Extract the ion chromatograms for the molecular ions ([M+H]⁺) of each isotopic species (d0 to d5).

-

d0 (C₉H₁₁NO₂): m/z 166.0817

-

d1 (C₉H₁₀D₁NO₂): m/z 167.0880

-

d2 (C₉H₉D₂NO₂): m/z 168.0943

-

d3 (C₉H₈D₃NO₂): m/z 170.1005

-

d4 (C₉H₇D₄NO₂): m/z 171.1068

-

d5 (C₉H₆D₅NO₂): m/z 172.1131

-

-

Peak Integration: Integrate the peak area for each EIC.

-

Calculate Relative Abundance: The isotopic purity is calculated based on the relative peak areas of each isotopologue. The percentage of the d5 species is determined by the following formula:

% d5 Abundance = (Area_d5 / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4 + Area_d5)) * 100

This calculation should also account for the natural isotopic abundance of C, N, and O in the molecule.

Synthesis of N-Ethyl-3,4-(methylenedioxy)aniline (Parent Compound)

A patented method describes the preparation of N-ethyl-3,4-(methylenedioxy)aniline from piperonyl cyclonene.[5] The process involves two main steps:

-

Nitration: Piperonyl cyclonene is reacted with dilute nitric acid containing a dispersing agent at 55-70°C for 5-6 hours to yield a nitration product.

-

Reductive Alkylation: The collected nitration product is then subjected to hydrogenation with a Cu/Raney Ni catalyst in absolute ethanol (B145695) at 1.5-2.0 MPa and 70°C for 2-3 hours. Following this, the temperature is increased to 140-180°C for 10 hours to facilitate the ethylation, yielding N-ethyl-3,4-(methylenedioxy)aniline.

To synthesize the d5 analogue, a deuterated source for the ethyl group would be required in the second step.

Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.

Caption: A flowchart illustrating the key steps in determining the isotopic purity of this compound using LC-HRMS.

Caption: A simplified diagram showing the synthetic route to the parent compound, N-Ethyl-3,4-(methylenedioxy)aniline.

References

- 1. veeprho.com [veeprho.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. CN101875650A - Preparation process of N-ethyl-3,4-(methylenedioxy)aniline - Google Patents [patents.google.com]

The Role of N-Ethyl-3,4-(methylenedioxy)aniline-d5 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of N-Ethyl-3,4-(methylenedioxy)aniline-d5, a deuterated analog of N-Ethyl-3,4-(methylenedioxy)aniline. This stable isotope-labeled compound serves as a critical tool in analytical and pharmacokinetic research, offering enhanced accuracy and precision in the quantification of related compounds. Its primary utility is as an internal standard in mass spectrometry-based bioanalytical methods.

Core Applications in Research

This compound is predominantly utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift from its unlabeled counterpart, allowing for precise differentiation and quantification, even in complex biological matrices. This minimizes the impact of matrix effects and variations in sample preparation and instrument response.

While direct research explicitly detailing the use of this compound is limited, its structural similarity to key compounds makes it an ideal internal standard for several research areas:

-

Pharmacokinetic Studies of MDEA (Eve): Due to its close structural resemblance to 3,4-Methylenedioxy-N-ethylamphetamine (MDEA), it is a highly suitable internal standard for quantifying MDEA and its metabolites in biological samples. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of MDEA.

-

Forensic and Toxicological Analysis: In forensic toxicology, accurate quantification of controlled substances is paramount. This compound can be used to improve the reliability of methods for detecting and quantifying MDEA and related amphetamine derivatives in urine, blood, and tissue samples.

-

Metabolic Pathway Investigations: As a stable isotope-labeled tracer, it has the potential to be used in studies investigating the metabolic fate of MDEA and similar compounds. By tracking the deuterated label, researchers can elucidate metabolic pathways and identify novel metabolites.

-

Analysis of Oxolinic Acid: Some suppliers indicate its use as an internal standard for the quantification of Oxolinic acid, a quinolone antibiotic.[1]

Quantitative Data in Bioanalytical Methods

The following table summarizes typical quantitative parameters that could be expected in a validated GC-MS method for the analysis of MDEA using this compound as an internal standard, based on established methods for similar analytes.

| Parameter | Typical Value | Description |

| Linearity Range | 25 - 5000 ng/mL | The concentration range over which the instrument response is directly proportional to the analyte concentration. |

| Correlation Coefficient (r²) | > 0.99 | A measure of how well the calibration curve fits the data points. A value greater than 0.99 indicates a strong linear relationship. |

| Limit of Quantification (LOQ) | 25 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |

| Intra-assay Precision (%CV) | < 15% | The coefficient of variation for measurements of the same sample within the same analytical run. |

| Inter-assay Precision (%CV) | < 15% | The coefficient of variation for measurements of the same sample in different analytical runs. |

| Extraction Efficiency | > 85% | The percentage of the analyte that is recovered from the biological matrix during the sample preparation process. |

Experimental Protocols

Below are detailed methodologies for a representative experiment involving the quantification of MDEA in a biological matrix using this compound as an internal standard. This protocol is adapted from established methods for the analysis of MDEA and its metabolites.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection: Collect urine or plasma samples and store them at -20°C until analysis.

-

Internal Standard Spiking: To 1 mL of the biological sample, add a known concentration of this compound solution (e.g., 100 ng/mL).

-

Hydrolysis (for urine samples): If conjugated metabolites are of interest, perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase.

-